molecular formula C11H22N2O3 B570768 1-Boc-4-(2-hydroxyethyl-d4)piperazine CAS No. 1219802-10-4

1-Boc-4-(2-hydroxyethyl-d4)piperazine

Cat. No.: B570768
CAS No.: 1219802-10-4
M. Wt: 234.332
InChI Key: VRXIOAYUQIITBU-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(2-hydroxyethyl-d4)piperazine typically involves the deuteration of 1-Boc-4-(2-hydroxyethyl)piperazine. The process begins with the protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) group. The hydroxyethyl group is then introduced, followed by the incorporation of deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or catalytic exchange with deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-hydroxyethyl-d4)piperazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to form various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Boc-4-(2-hydroxyethyl-d4)piperazine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Profiling: Helps in understanding metabolic pathways and identifying metabolites.

    Environmental Studies: Used as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Employed in imaging and diagnostic techniques.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-hydroxyethyl-d4)piperazine involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the metabolic pathways by altering the rate of enzymatic reactions. This can provide insights into the pharmacokinetics and dynamics of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-(2-hydroxyethyl-d4)piperazine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields. The presence of deuterium atoms can significantly affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .

Properties

IUPAC Name

tert-butyl 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXIOAYUQIITBU-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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